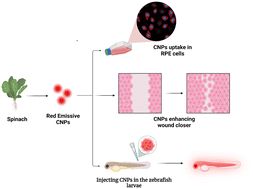Red fluorescent carbon nanoparticles derived from Spinacia oleracea L.: a versatile tool for bioimaging and biomedical applications†
Materials Advances Pub Date: 2023-10-20 DOI: 10.1039/D3MA00273J
Abstract
Carbon-based fluorescent nanoparticles are an emerging class of nanoparticles for targeted bioimaging and biomedical applications. We present a facile microwave-assisted approach for synthesizing carbon nanoparticles with bright red fluorescence using ethanolic extracts of Spinacia oleracea leaves, with a quantum yield of 94.67%. These nanoparticles, called CNPs, of size 98 ± 20 nm, demonstrated fluorescence emission in the near-infrared (NIR) region between 650 and 700 nm, independent of the excitation wavelength. Upon excitation at a wavelength of 410 nm, they exhibit an emission maximum peak at 672 nm. The significant uptake of CNPs by mammalian cells and zebrafish larvae highlights their potential as a bioimaging agent in diverse biomedical applications in vivo. Furthermore, these quantum dots enhance cellular proliferation and migration as observed by wound healing assay in mammalian cells, indicating their possible application in tissue engineering and regenerative medicine. These findings suggest that the biosynthesized carbon nanoparticles possess significant potential for biomedical applications, which can serve as a robust benchmark for researchers towards promoting sustainability.


Recommended Literature
- [1] Ferritin nanocage-based antigen delivery nanoplatforms: epitope engineering for peptide vaccine design†
- [2] Organocatalyzed aerobic oxidative Robinson-type annulation of 2-isocyanochalcones: expedient synthesis of phenanthridines†
- [3] A new soft dielectric silicone elastomer matrix with high mechanical integrity and low losses†
- [4] Syntheses, structures and properties of seven H2BTA coordinating 3-D metallic complexes containing 0-, 1-, 2-, and 3-D frameworks (H2BTA = bis(tetrazolyl)amine)†
- [5] NEWS AND ANNOUNCEMENTS
- [6] Proton-conducting electrolyte film of double-decker-shaped polyhedral silsesquioxane containing covalently bonded phosphonic acid groups†
- [7] Ammonia dynamics in magnesium ammine from DFT and neutron scattering
- [8] Structural and chemical interplay between nano-active and encapsulation materials in a core–shell SnO2@MXene lithium ion anode system†
- [9] Fragmentation of supported gold nanoparticles@agarose film by thiols and the role of their synergy in efficient catalysis†‡
- [10] Control of macromolecular structure and function using covalently attached double-stranded DNA constraints†

Journal Name:Materials Advances
Research Products
-
CAS no.: 107016-79-5
-
CAS no.: 16096-33-6
-
CAS no.: 1467-16-9









